Structural Differentiation: Unique 1,1,3-Trisubstituted Pattern vs. Common Cyclobutane Carboxylates
Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate possesses a 1,1,3-trisubstituted cyclobutane core with three distinct functional groups: a 1-methyl group, a 1-methyl ester, and a 3,3-dimethoxy acetal. In contrast, its closest simple analog, methyl 1-methylcyclobutanecarboxylate (CAS 75621-39-5), is a 1,1-disubstituted system lacking any functionality at the 3-position. Similarly, methyl 3,3-dimethoxycyclobutanecarboxylate (CAS 98231-07-3) is a 1,3-disubstituted system lacking the 1-methyl group . This additional substitution at the 1-position in the target compound provides a distinct steric environment that is critical for diastereocontrol in subsequent ring-functionalization reactions, a feature documented for related 1,3-disubstituted cyclobutane scaffolds in medicinal chemistry [1].
| Evidence Dimension | Substitution Pattern on Cyclobutane Ring |
|---|---|
| Target Compound Data | 1,1,3-Trisubstituted (1-methyl, 1-methyl ester, 3,3-dimethoxy acetal) |
| Comparator Or Baseline | Methyl 1-methylcyclobutanecarboxylate: 1,1-Disubstituted (1-methyl, 1-methyl ester); Methyl 3,3-dimethoxycyclobutanecarboxylate: 1,3-Disubstituted (1-methyl ester, 3,3-dimethoxy acetal) |
| Quantified Difference | Target compound has 1 additional substituent at the 1-position compared to methyl 3,3-dimethoxycyclobutanecarboxylate, and 1 additional functional group at the 3-position compared to methyl 1-methylcyclobutanecarboxylate. |
| Conditions | Structural analysis based on IUPAC name and SMILES notation (COC(=O)C1(C)CC(OC)(OC)C1) . |
Why This Matters
This unique substitution pattern provides a distinct steric and electronic environment, enabling orthogonal functional group manipulation and influencing the conformational bias of the cyclobutane ring, which is a critical consideration for SAR studies and synthetic route design.
- [1] H. M. Sheldrake, et al. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Med. Chem., 2024, 15, 3616-3624. (Discusses importance of cyclobutane substitution for biological activity). View Source
